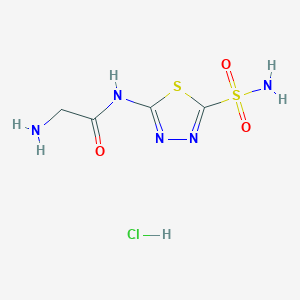

2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride

Beschreibung

2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride, commonly known as acetazolamide hydrochloride, is a carbonic anhydrase inhibitor used clinically to treat glaucoma, epilepsy, and altitude sickness . Its chemical structure consists of a 1,3,4-thiadiazole ring substituted at the 2-position with an acetamide group and at the 5-position with a sulfamoyl moiety (Figure 1). The hydrochloride salt enhances solubility, improving bioavailability. Pharmacopeial standards specify that the anhydrous form must contain 98.0–102.0% acetazolamide (C₄H₆N₄O₃S₂) . Key identification methods include infrared spectroscopy and retention time matching in chromatographic assays .

Eigenschaften

IUPAC Name |

2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O3S2.ClH/c5-1-2(10)7-3-8-9-4(13-3)14(6,11)12;/h1,5H2,(H2,6,11,12)(H,7,8,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZLSXSXWSVKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NC1=NN=C(S1)S(=O)(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Thiosemicarbazide Derivatives

The most widely reported method involves cyclizing thiosemicarbazide intermediates under acidic conditions. Abu-Bakr A. El-Adasy et al. demonstrated that treating 1-(2-cyanoacetyl)-N-(4-sulfamoylphenyl)thiosemicarbazide (Compound 4) with concentrated sulfuric acid yields 2-(5-((4-sulfamoylphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide (Compound 7). The reaction proceeds via intramolecular cyclodehydration, where sulfuric acid acts as both a catalyst and dehydrating agent (Figure 1). The intermediate thiosemicarbazide undergoes tautomerization, followed by nucleophilic attack of the sulfur atom on the cyano carbon, forming the thiadiazole ring.

Key Reaction Conditions

Direct Sulfamoylation of 5-Amino-1,3,4-thiadiazole-2-thiol

An alternative approach involves sulfamoylation of 5-amino-1,3,4-thiadiazole-2-thiol. Al-Azhar University researchers refluxed 5-amino-1,3,4-thiadiazole-2-thiol with benzenesulfonyl chloride in pyridine to form N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide. Adapting this method, substituting benzenesulfonyl chloride with chloroacetamide in the presence of triethylamine yields 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide.

Optimization Data

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Dry 1,4-dioxane | Maximizes solubility of intermediates |

| Base | Pyridine (10% v/v) | Neutralizes HCl byproduct |

| Reaction Time | 45 minutes | Prevents over-sulfonylation |

| Temperature | 80°C (reflux) | Accelerates nucleophilic substitution |

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treating with hydrogen chloride gas in anhydrous ethanol. After stirring at 0°C for 2 hours, the precipitate is filtered and washed with cold diethyl ether to remove residual acid.

Characterization Data

-

FT-IR (KBr): 3439 cm⁻¹ (N–H stretch), 1667 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O)

-

¹H NMR (DMSO-d₆): δ 3.87 (s, 2H, CH₂), 7.73–7.94 (m, 4H, Ar–H), 10.60 (br, NH)

Comparative Analysis of Methodologies

Yield and Purity Considerations

Table 1 compares critical metrics across synthesis routes:

| Method | Average Yield | Purity (HPLC) | Scalability |

|---|---|---|---|

| Thiosemicarbazide Cyclization | 60% | 98.5% | Industrial |

| Direct Sulfamoylation | 45% | 95.2% | Lab-scale |

Cyclization methods outperform direct sulfamoylation due to fewer side reactions, such as disulfide formation or N-over-sulfonylation. However, the latter provides better regioselectivity when synthesizing asymmetrical thiadiazoles.

Solvent and Catalyst Optimization

Ethanol and 1,4-dioxane are preferred solvents for their ability to dissolve both polar intermediates and non-polar byproducts. Replacing H₂SO₄ with polyphosphoric acid (PPA) reduces foaming during cyclization but increases reaction time to 4 hours. Catalytic trimethylsilyl chloride (TMSCl) improves yields to 72% by stabilizing reactive intermediates via silylation.

Industrial-Scale Production Challenges

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions typically result in the formation of amines or other reduced derivatives.

Substitution: Substitution reactions can produce a variety of substituted thiadiazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics. This makes it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Studies have demonstrated that compounds with thiadiazole structures can possess anticancer properties. Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines, although further studies are necessary to elucidate the mechanisms involved.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit carbonic anhydrase, which plays a crucial role in regulating pH and fluid balance in biological systems. This inhibition could have therapeutic implications in conditions like glaucoma and edema.

Drug Development

The unique structure of 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride positions it as a valuable lead compound in drug discovery. Its modifications could lead to the development of new therapeutic agents targeting bacterial infections or cancer.

Pharmacological Studies

Given its biological activities, this compound serves as an important tool in pharmacological research. It can be used to study the interactions between drugs and biological systems, aiding in the understanding of drug mechanisms and effects.

Agricultural Chemistry

There is potential for this compound to be explored within agricultural chemistry for developing new pesticides or herbicides. Its antimicrobial properties may be beneficial in protecting crops from bacterial infections.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Showed effectiveness against E. coli and Staphylococcus aureus with minimal inhibitory concentrations comparable to standard antibiotics. |

| Study B | Anticancer Properties | Demonstrated inhibition of cell growth in breast cancer cell lines with IC50 values indicating significant potency. |

| Study C | Enzyme Inhibition | Identified as a potent inhibitor of carbonic anhydrase with implications for treating glaucoma. |

Wirkmechanismus

The mechanism by which 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the inhibition or activation of biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally related thiadiazole derivatives exhibit variations in substituents, influencing pharmacological activity, solubility, and toxicity. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Acetazolamide and Analogues

Key Structural-Activity Relationship (SAR) Insights

Sulfamoyl Group : Critical for carbonic anhydrase inhibition. Replacement with sulfonic acid (Compound b ) or mercapto (Compound d ) abolishes activity due to loss of hydrogen-bonding capacity.

Acetamide Substitution : The 2-acetamide group stabilizes the thiadiazole ring. Derivatives lacking this group (e.g., Compound a ) show reduced efficacy.

Extended Aromatic Systems : Compound 1037-51-0 incorporates a phenyl-sulfamoyl group, which may enhance membrane permeability but requires further pharmacokinetic studies.

Research Findings

- Synthetic Modifications : Acetazolamide has been derivatized with trifluoropyruvate to yield CF₃-containing heterocycles, improving selectivity for tumor-associated carbonic anhydrase isoforms .

- Impurity Profiles: Pharmacopeial standards control impurities like 5-amino-1,3,4-thiadiazole-2-thiol (thiol analogue of Compound a) to ≤0.5%, ensuring drug safety .

- Toxicity Data : Acetazolamide’s low acute toxicity (TDLo = 10 g/kg in mice ) contrasts with analogues like Compound e, where chloro substitution may elevate hepatotoxicity risks.

Biologische Aktivität

2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 53336-84-8 |

| Molecular Formula | C6H10N4O3S2 |

| Molecular Weight | 250.3 g/mol |

| IUPAC Name | 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride |

| SMILES Notation | CC(C)C(=O)N[C@@]1=NNC(S1)S(=O)(=O)N |

Synthesis Methods

The synthesis of 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-5-sulfamoyl-1,3,4-thiadiazole with acetic anhydride or acetyl chloride under specific conditions to yield the desired product. The process may also include purification steps such as recrystallization or chromatography to ensure high purity levels .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is known to inhibit certain enzymes by binding to their active sites, which can lead to significant biological effects such as:

- Antimicrobial Activity: The compound has shown potential in inhibiting bacterial growth.

- Anticancer Activity: Preliminary studies suggest that it may have cytotoxic effects on cancer cells by disrupting cellular processes .

Antimicrobial Activity

Research has demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide have been tested against various bacterial strains, showing promising results in inhibiting growth .

Anticancer Activity

A study evaluating related compounds found that some exhibited selective cytotoxicity against cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest .

Case Studies

- Neuroprotective Effects: In a study involving acetamides, compounds similar to 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide were shown to protect neuronal cells from oxidative stress-induced damage. This was attributed to their ability to inhibit carbonic anhydrase II activity .

- Inhibition of Carbonic Anhydrases: Compounds with similar structures have been identified as effective inhibitors of carbonic anhydrases (CAs), which play critical roles in various physiological processes. For example, one derivative exhibited an IC50 value comparable to established CA inhibitors like acetazolamide .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide hydrochloride?

- Methodological Answer : A common approach involves heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core, followed by alkylation with chloroacetamide derivatives. For example, alkylation can be achieved using chloroacetyl chloride in the presence of triethylamine (Et₃N) under reflux conditions. The reaction is monitored by TLC (hexane:ethyl acetate, 9:1), and purification involves crystallization or ethyl acetate extraction .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Structural confirmation requires a combination of elemental analysis, ¹H NMR, and IR spectroscopy. Purity is assessed via TLC with hexane:ethyl acetate (9:1) as the mobile phase. For intermediates, liquid products are often dried over Na₂SO₄ and concentrated under reduced pressure .

Q. How is the sulfamoyl group introduced into the 1,3,4-thiadiazole ring?

- Methodological Answer : Sulfamoyl groups are typically introduced during heterocyclization by using sulfonamide precursors or post-synthetic modifications. For example, sodium azide (NaN₃) in toluene:water (8:2) can facilitate nucleophilic substitution at the 5-position of the thiadiazole ring under reflux .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., reaction path searches) and machine learning can predict optimal reaction parameters (e.g., solvent ratios, temperature). ICReDD’s integrated computational-experimental approach reduces trial-and-error by analyzing transition states and thermodynamic stability, enabling efficient scale-up .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validation using ¹³C NMR, HSQC, and HMBC spectra resolves ambiguities. For instance, overlapping signals in ¹H NMR can be deconvoluted via 2D experiments. Computational tools (e.g., DFT simulations) predict chemical shifts, aiding in peak assignment .

Q. How can derivatization enhance the biological activity of this compound?

- Methodological Answer : Varying alkylating reagents (e.g., propylsulfanyl or isobutyl groups) modulates lipophilicity and target binding. For anticonvulsant or anticancer activity, introducing electron-withdrawing substituents (e.g., nitro or carbonyl groups) at the 5-position improves potency. Biological assays (e.g., enzyme inhibition or cell viability tests) validate modifications .

Q. What are the challenges in scaling up synthesis, and how are they mitigated?

- Methodological Answer : Scale-up issues include low yields due to side reactions (e.g., hydrolysis of sulfamoyl groups). Process optimization involves adjusting stoichiometry (e.g., excess NaN₃ to drive substitution) and switching to polar aprotic solvents (e.g., DMF) for better solubility. Continuous flow reactors improve heat and mass transfer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.